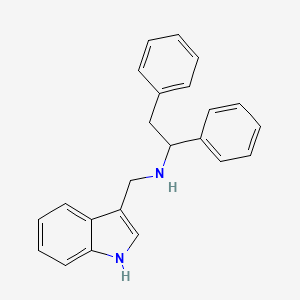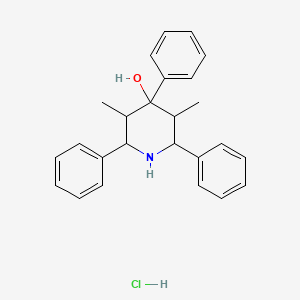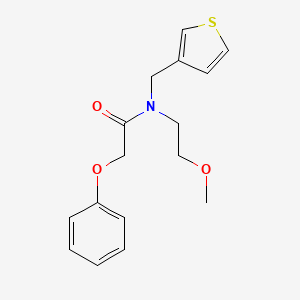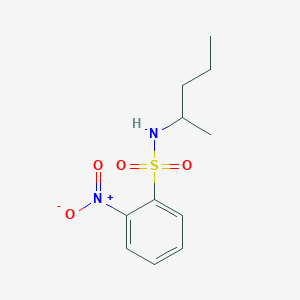![molecular formula C25H21NO5 B5151141 propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)
propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate, also known as PABA-PA, is a chemical compound that has gained attention due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate in cancer cells is not fully understood. However, it has been suggested that propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate is its low toxicity in normal cells, which allows for selective targeting of cancer cells. However, the synthesis of propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate can be time-consuming and requires specialized equipment and expertise. Additionally, the mechanism of action of propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate in cancer cells is not fully understood, which may limit its clinical applications.
Orientations Futures
Future research on propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate could focus on elucidating its mechanism of action in cancer cells, as well as exploring its potential applications in other disease states, such as inflammatory diseases. Additionally, further studies could investigate the use of propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate in combination with other anti-cancer agents to enhance its efficacy.
Méthodes De Synthèse
Propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with acetic anhydride, followed by the reaction of the resulting compound with benzoyl chloride and propylamine. The final product is obtained through recrystallization from hot ethanol.
Applications De Recherche Scientifique
Propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate exhibits anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
propyl 3-[[4-(2-oxo-2-phenylacetyl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-2-15-31-25(30)20-9-6-10-21(16-20)26-24(29)19-13-11-18(12-14-19)23(28)22(27)17-7-4-3-5-8-17/h3-14,16H,2,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFFNWWBYMPHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)

![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)
![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)



![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
